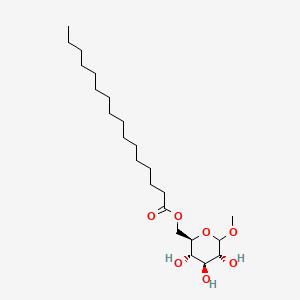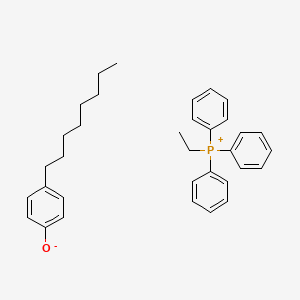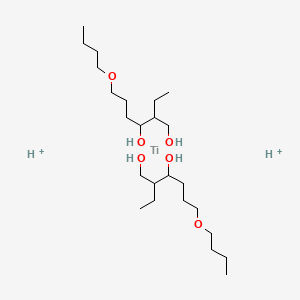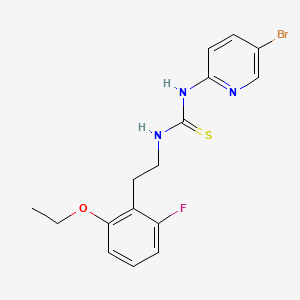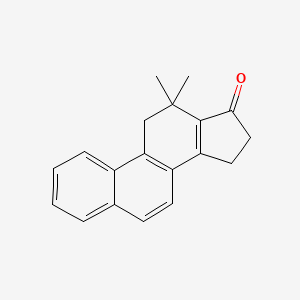
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- is a chemical compound with a complex structure characterized by multiple double bonds and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- typically involves multiple steps, including the formation of the hexaene backbone and the introduction of the dimethyl groups at the 12th position. Common synthetic routes may involve:
Formation of the Hexaene Backbone: This can be achieved through a series of aldol condensations and dehydrogenation reactions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple double bonds and ketone group allow it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Gona-1,3,5(10)-trien-17-one, 3-methoxy-: This compound has a similar hexaene backbone but differs in the functional groups attached.
Gona-1,3,5,7,9,15-hexaen-12-one: Another similar compound with variations in the position and type of functional groups.
Uniqueness
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- is unique due to its specific arrangement of double bonds and the presence of dimethyl groups at the 12th position, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
5837-18-3 |
|---|---|
Fórmula molecular |
C19H18O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
12,12-dimethyl-15,16-dihydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H18O/c1-19(2)11-16-13-6-4-3-5-12(13)7-8-14(16)15-9-10-17(20)18(15)19/h3-8H,9-11H2,1-2H3 |
Clave InChI |
XOVIFIIYMMJPQR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=CC3=CC=CC=C23)C4=C1C(=O)CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


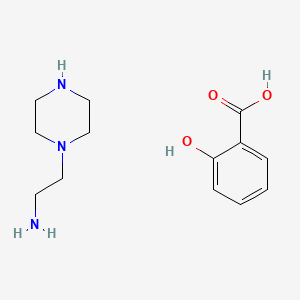


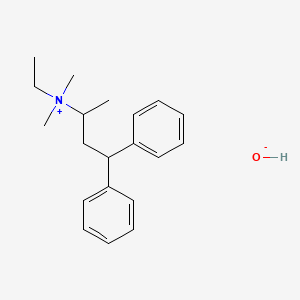
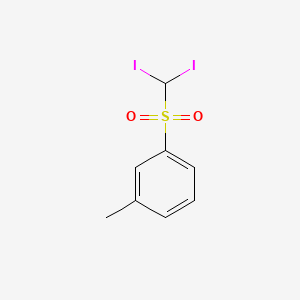

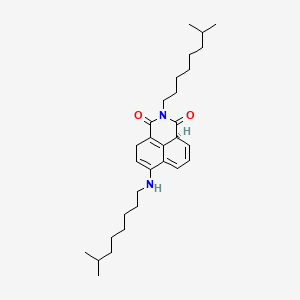
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)

